N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-8-14(19-24-11)17(22)18-13-6-5-12-4-3-7-20(15(12)9-13)16(21)10-23-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNAYVXNQXTDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions:
Formation of the Quinoline Core: : Starting from aniline derivatives, cyclization reactions are employed to construct the tetrahydroquinoline skeleton. Key reagents include catalysts such as sulfuric acid or Lewis acids under controlled temperatures.
Attachment of the Isoxazole Ring: : The isoxazole ring is synthesized separately through the condensation of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds. This is followed by cycloaddition reactions.
Methoxyacetylation: : Introduction of the methoxyacetyl group can be achieved via acylation reactions using reagents like methoxyacetic anhydride or methoxyacetyl chloride.
Carboxamide Formation: : Finally, amidation reactions introduce the carboxamide functionality, using reagents like carbonyldiimidazole or suitable amine derivatives.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using batch or continuous flow processes, optimized for yield and purity. Catalysts, solvents, and reaction conditions are meticulously controlled to ensure efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the methoxyacetyl group or the tetrahydroquinoline ring, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may target the carbonyl groups or the isoxazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible at various positions on the molecule, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., Grignard reagents).
Major Products
Oxidation Products: : Aldehydes, carboxylic acids.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halogenated derivatives, substituted isoxazoles.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide are investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Pharmacologically, the compound has been studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrial applications include its use in the development of novel materials, such as polymers or specialty chemicals, due to its structural complexity and reactivity.
Mechanism of Action
The biological activity of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide is mediated through its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The methoxyacetyl and carboxamide groups facilitate hydrogen bonding and hydrophobic interactions with target proteins, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide: : Differing by the methoxy group, it shows varied biological activity.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-8-yl)-5-methylisoxazole-3-carboxamide: : Positional isomer with distinct properties.
N-(1-(2-methoxyacetyl)-quinolin-7-yl)-5-methylisoxazole-3-carboxamide: : Lacking the tetrahydro component, altering its reactivity.
Uniqueness
The unique combination of the tetrahydroquinoline core, methoxyacetyl group, and isoxazole ring in N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide confers distinct chemical properties and biological activities, making it a compound of interest for research and industrial applications.
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Biological Activity
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique hybrid structure that integrates elements from tetrahydroquinoline and isoxazole moieties, suggesting diverse pharmacological applications. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 346.41 g/mol. The compound's structure is characterized by the following features:
| Component | Description |
|---|---|
| Tetrahydroquinoline Moiety | Suggests potential interaction with neurotransmitter systems. |
| Isoxazole Moiety | Known for its role in various biological activities including anti-inflammatory effects. |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of specific signaling pathways involved in cell cycle regulation and apoptosis.
Anti-inflammatory Effects
The presence of the isoxazole moiety suggests potential anti-inflammatory activity. Studies have shown that compounds containing isoxazole rings can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their therapeutic effects in inflammatory diseases.
Neurotransmitter Modulation
The tetrahydroquinoline component may interact with neurotransmitter systems, particularly dopamine and norepinephrine receptors. This interaction could indicate potential applications in treating neurological disorders such as depression and anxiety.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells via activation of intrinsic apoptotic pathways.
- Modulation of Inflammatory Pathways : It could downregulate the expression of inflammatory mediators.
- Neurotransmitter Interaction : The compound may enhance or inhibit neurotransmitter release through receptor binding.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Tetrahydroquinoline : Starting from appropriate precursors to create the tetrahydroquinoline framework.
- Introduction of the Methoxyacetyl Group : Achieved through acylation reactions.
- Synthesis of Isoxazole : Typically involves cyclization reactions with appropriate reagents.
- Final Coupling Reaction : To link the tetrahydroquinoline and isoxazole components.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study 1 : Investigated the anticancer effects in vitro on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.
- Study 2 : Explored anti-inflammatory effects using animal models of inflammation; results indicated reduced edema and lower levels of inflammatory markers.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinoline core followed by functionalization with the methoxyacetyl and isoxazole-carboxamide groups. Key steps include:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the tetrahydroquinoline and isoxazole moieties .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by ~20% compared to traditional reflux .
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates, while low temperatures (0–5°C) minimize side reactions during acylations .
Critical Parameters : Monitor pH during acidic/basic workups to prevent hydrolysis of the methoxyacetyl group. Purity is validated via TLC and HPLC (>95% purity threshold) .
Basic: Which techniques are effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign methoxyacetyl protons (δ 3.3–3.5 ppm) and isoxazole carbons (C=O at ~165 ppm). Aromatic protons in tetrahydroquinoline appear as multiplet signals (δ 6.5–7.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the tetrahydroquinoline ring .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C20H22N2O4: 378.1652) .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline core if single crystals are obtainable .
Basic: What in vitro assays evaluate biological activity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays .
- Cell Viability Assays :
- MTT Assay : Test IC50 values in cancer cell lines (e.g., MCF-7, HeLa) over 48–72 hours .
- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
Data Interpretation : Compare dose-response curves (0.1–100 μM) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
Conflicting results often arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid solvent toxicity; confirm solubility via dynamic light scattering .
- Metabolic Instability : Pre-treat compounds with liver microsomes to identify rapid degradation (e.g., CYP450-mediated) .
Case Study : If one study reports IC50 = 2 μM (HeLa) and another IC50 = 20 μM, re-test under identical conditions and analyze metabolites via LC-MS to rule out batch variability .
Advanced: Strategies to improve solubility and stability?
Methodological Answer:
- Salt Formation : Screen with counterions (e.g., HCl, sodium) to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the methoxyacetyl moiety .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life .
Validation : Assess solubility (shake-flask method) and stability (24-hour PBS incubation at 37°C) .
Advanced: Computational vs. experimental target interaction analysis
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to kinase ATP pockets (e.g., CDK2, ΔG ≤ -9 kcal/mol) .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD ≤ 2 Å) .
- Experimental Validation :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) to purified targets .
- Thermal Shift Assay : Confirm target engagement via ΔTm ≥ 3°C .
Discrepancy Management : If docking predicts strong CDK2 binding but assays show weak inhibition, check for allosteric binding or assay interference (e.g., compound aggregation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
